molecular formula C14H13ClFNO3S B5800357 N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B5800357
M. Wt: 329.8 g/mol
InChI Key: JCPGLWHANFNYHP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is complex and involves multiple molecular targets. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX, 5-lipoxygenase, and activating AMP-activated protein kinase, as mentioned earlier. In addition, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II and IV, which are involved in various physiological processes, including acid-base balance, respiration, and bone remodeling.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce the proliferation and migration of cancer cells, improve insulin sensitivity and glucose tolerance, and reduce inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant and anti-angiogenic effects, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is also commercially available, which makes it easily accessible for research purposes. However, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has some limitations, including its high cost and potential toxicity at high doses.

Future Directions

There are several future directions for N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide research, including its potential therapeutic applications in other diseases, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide may also be used as a tool compound to study the molecular mechanisms of carbonic anhydrase IX, 5-lipoxygenase, and AMP-activated protein kinase. In addition, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide may be modified to improve its pharmacological properties, such as its potency, selectivity, and bioavailability.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX, 5-lipoxygenase, and activating AMP-activated protein kinase. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its high cost and potential toxicity. There are several future directions for N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide research, including its potential therapeutic applications in other diseases and modification to improve its pharmacological properties.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide as a white solid, which can be purified by recrystallization. The chemical structure of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is shown in Figure 1.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of a protein called carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
In diabetes research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-diabetic effects by activating a protein called AMP-activated protein kinase, which plays a critical role in regulating glucose and lipid metabolism.
In inflammation research, N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide exerts its anti-inflammatory effects by inhibiting the activity of an enzyme called 5-lipoxygenase, which is involved in the production of inflammatory mediators.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-13(16)12(15)8-10/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPGLWHANFNYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide

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